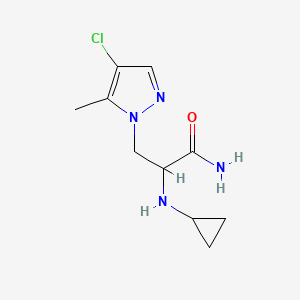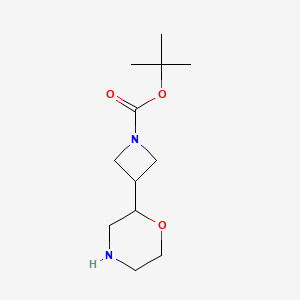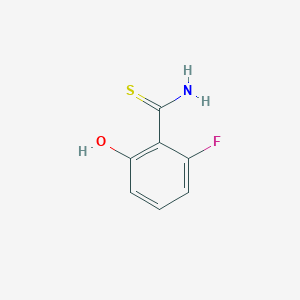
2-Fluoro-6-hydroxybenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-hydroxybenzothioamide is an organic compound with the molecular formula C7H6FNOS It is a derivative of benzothioamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxybenzothioamide typically involves the introduction of the fluorine and hydroxyl groups onto the benzothioamide structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluorobenzothioamide is reacted with a hydroxylating agent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxybenzothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxo-benzothioamide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxybenzothioamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
2-Fluoro-6-hydroxybenzamide: Similar structure but with an amide group instead of a thioamide.
2-Fluoro-6-hydroxybenzothiazole: Contains a thiazole ring instead of a thioamide group.
Uniqueness
2-Fluoro-6-hydroxybenzothioamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzothioamide structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6FNOS |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-6-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H6FNOS/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) |
InChI Key |
IHONVMOBGLGKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



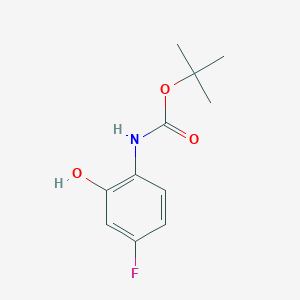
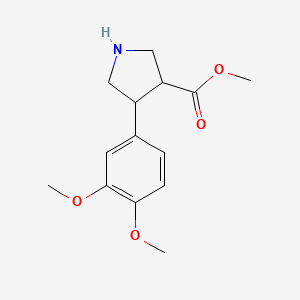

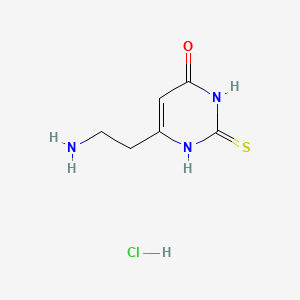
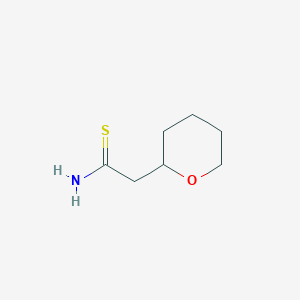
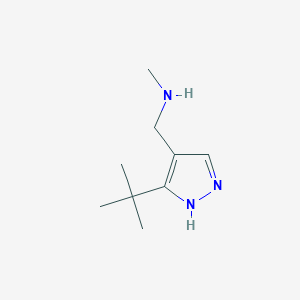


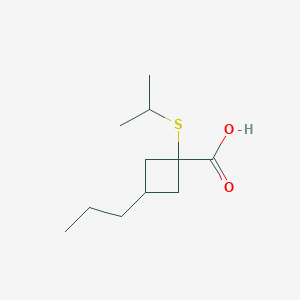
![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
